Technical Whitepaper: Tetrakis(4-vinylphenyl)silane (CAS 18834-29-2)
Technical Whitepaper: Tetrakis(4-vinylphenyl)silane (CAS 18834-29-2)
A Tetrahedral Tecton for Advanced Porous Materials and Drug Delivery Vectors [1][2]
Executive Summary
Tetrakis(4-vinylphenyl)silane (TVPS) is a high-symmetry, tetra-functional organosilicon monomer serving as a critical "tecton" (building block) in materials science.[1][2] Its tetrahedral geometry, anchored by a central silicon atom, allows for the synthesis of 3D diamondoid networks, specifically Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) .[1][2]
For the pharmaceutical and drug development sector, TVPS is not a drug itself but a scaffold precursor .[2] Polymers derived from TVPS exhibit permanent microporosity, high surface area (>500 m²/g), and thermal stability, making them ideal candidates for heterogeneous catalysis and targeted drug delivery systems (DDS) where high payload capacity and controlled release are paramount.[1][2]
Molecular Architecture & Physicochemical Profile[1][3][4][5]
Structural Analysis
TVPS consists of a central silicon atom covalently bonded to four styrene moieties at the para position.[2] This
| Property | Specification |
| CAS Number | 18834-29-2 |
| IUPAC Name | Tetrakis(4-ethenylphenyl)silane |
| Molecular Formula | |
| Molecular Weight | 440.66 g/mol |
| Geometry | Tetrahedral ( |
| Functionality | 4 (Tetra-vinyl) |
| Solubility | Soluble in THF, DCM, Chloroform, Toluene.[1][2][3] Insoluble in Water, Methanol.[2] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Signature (Validation Standards)
To validate the identity of synthesized TVPS, researchers should verify the following signals. Note: Shifts are relative to TMS in
- NMR:
- NMR:
-
FT-IR:
-
~1630 cm
: C=C vinyl stretching (Critical for monitoring polymerization completeness).[2]
-
Synthesis Protocol: The Grignard Route
Editorial Note: While Heck coupling from tetrakis(4-bromophenyl)silane is possible, the Grignard route described below is more atom-economical for generating the monomer directly from commercially available 4-bromostyrene.[1][2]
Reaction Logic
The synthesis exploits the nucleophilic attack of 4-vinylphenylmagnesium bromide on the electrophilic silicon tetrachloride.[2] Critical Control Point: The reaction temperature must be strictly controlled during Grignard formation to prevent the self-polymerization of the styrene moiety.
Step-by-Step Methodology
Reagents:
Protocol:
-
Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings (1.1 eq per halogen).[1][2] Activate mechanically or with a crystal of iodine.[2]
-
Grignard Formation: Dissolve 4-bromostyrene (4.4 eq) in anhydrous THF. Add slowly to the Mg turnings.
-
Silylation: Cool the Grignard solution to -78°C. Add
(1.0 eq) dropwise over 30 minutes. -
Equilibration: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
Work-up: Quench with saturated
. Extract with Diethyl Ether ( ).[1][2][4] Wash combined organics with brine, dry over .[1][2] -
Purification: Concentrate in vacuo. Purify via column chromatography (Silica Gel, Hexane/DCM gradient) to isolate the white solid product.
Caption: Synthesis workflow emphasizing temperature control to preserve vinyl functionality.
Application: Synthesis of Porous Organic Polymers (POPs)
For drug delivery applications, TVPS is polymerized to form a porous network capable of hosting therapeutic agents.[2]
Free Radical Polymerization (Solvothermal)
This method yields a highly cross-linked, amorphous POP with high surface area.[1][2]
Protocol:
-
Charge: In a heavy-walled glass ampoule, dissolve TVPS (1.0 mmol) in DMF or Toluene (5 mL).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (20 mg).
-
Degas: Perform three Freeze-Pump-Thaw cycles to remove oxygen (oxygen inhibits radical propagation).[1][2]
-
Polymerize: Seal the ampoule under vacuum. Heat to 100°C for 24 hours.[2]
-
Isolation: Filter the resulting solid precipitate.
-
Washing (Critical): Soxhlet extraction with THF and Methanol for 24 hours to remove unreacted monomer and oligomers.
-
Activation: Dry under high vacuum at 100°C to clear the pores.[2]
Drug Loading & Release Mechanism
The resulting POP acts as a "molecular sponge."[2]
-
Loading: The POP is soaked in a concentrated solution of the drug (e.g., Doxorubicin, Ibuprofen).[2] The solvent is chosen to wet the hydrophobic POP pores (e.g., Ethanol/DCM).[2]
-
Mechanism: Physical adsorption via
- stacking (between drug aromatic rings and POP phenyl groups) and pore confinement.[1] -
Release: Triggered by diffusion or pH changes (if acid-labile linkers are copolymerized).[1][2]
Caption: Workflow from monomer to therapeutic application.
Safety & Handling
-
Hazards: TVPS is an organosilane with styrene functionalities.[2] It may cause skin and eye irritation.[2]
-
Stability: Store at 2–8°C. The vinyl groups are prone to spontaneous polymerization if exposed to light or heat for prolonged periods.[2]
-
Incompatibility: Strong oxidizing agents.[2]
References
-
Synthesis & Cross-coupling
-
Porous Materials (POPs)
-
Grignard Protocols for Vinyl Silanes
-
Drug Delivery Context (MOFs/POPs)
-
Characterization Data (Analogous Structures)
